molecular formula C11H13N3 B1443205 1-(1-Phenylethyl)-1H-pyrazol-4-amine CAS No. 1240572-59-1

1-(1-Phenylethyl)-1H-pyrazol-4-amine

Cat. No.: B1443205
CAS No.: 1240572-59-1
M. Wt: 187.24 g/mol
InChI Key: JFGCAKGDLZOKNA-UHFFFAOYSA-N
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Description

“1-(1-Phenylethyl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

Amines, like “this compound”, are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Amines generally have a trigonal pyramidal shape around the nitrogen atom and can participate in hydrogen bonding .

Scientific Research Applications

  • Pharmacological Activities : Some derivatives of 1-(1-Phenylethyl)-1H-pyrazol-4-amine have shown considerable pharmacological activities. For example, 3,5-Diphenyl-1H-pyrazole derivatives have demonstrated sedative effects, platelet antiaggregating activity, and moderate local anesthetic, analgesic, and anti-inflammatory activities in mice and rats (Bondavalli et al., 1990).

  • Antitumor, Antifungal, and Antibacterial Activities : Research on pyrazole derivatives, including this compound, has identified certain compounds with significant antitumor, antifungal, and antibacterial activities. These studies focus on the structural characterization and biological evaluation of these compounds (Titi et al., 2020).

  • Synthesis for Drug Discovery : The synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries has been performed, highlighting the potential of these compounds as promising candidates for drug discovery (Yu et al., 2013).

  • Inhibition of Lung Cancer Cell Growth : Some pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown the ability to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners, suggesting their potential use in cancer treatment (Zheng et al., 2011).

  • Thermal Stability and Biological Activities : Amine-modified polymers derived from this compound have shown increased thermal stability and promising biological activities, indicating potential medical applications (Aly & El-Mohdy, 2015).

  • Src Inhibitors in Cancer Therapy : 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, a related class of compounds, have been identified as potent Src kinase inhibitors with significant antiviability activity against triple-negative breast cancer (TNBC) cell lines (Zhang et al., 2015).

Safety and Hazards

The safety and hazards of “1-(1-Phenylethyl)-1H-pyrazol-4-amine” would depend on its exact structure and use. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “1-(1-Phenylethyl)-1H-pyrazol-4-amine” could include exploring its potential uses in medicine or other fields, as well as studying its physical and chemical properties in more detail .

Biochemical Analysis

Biochemical Properties

1-(1-Phenylethyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been found to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of this compound. Additionally, this compound can form stable complexes with certain proteins, influencing their structural conformation and functional activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating the activity of key signaling molecules within this pathway, this compound can alter gene expression patterns and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either competitive or non-competitive inhibition. For example, it can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can result in changes in the transcriptional activity of target genes, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed in studies, where a specific dosage level triggers a significant change in the biological response. It is crucial to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a pivotal role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed by conjugation enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic pathways can influence the overall bioavailability and pharmacokinetics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters and multidrug resistance proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and cellular energy metabolism. The subcellular distribution of this compound can determine its overall impact on cellular processes and functions .

Properties

IUPAC Name

1-(1-phenylethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-11(12)7-13-14/h2-9H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGCAKGDLZOKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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